Sulbenicillin

Antimicrobial susceptibility Pseudomonas aeruginosa MIC determination

Researchers screening novel anti-pseudomonal agents often face inconsistent potency data across beta-lactam comparators, complicating assay standardization. Sulbenicillin (CAS 41744-40-5) directly solves this with peer-reviewed, quantifiable advantages: - 2-fold lower MIC90 against P. aeruginosa versus carbenicillin, establishing it as a preferred reference control for MIC/MBC and biofilm susceptibility assays. - Significantly higher serum and sputum AUC compared to piperacillin, making it an ideal probe for pulmonary pharmacokinetic modeling and inhaled formulation development. - Stereoselective epimer disposition providing a robust model system for chiral drug-protein interaction studies. - Faster killing kinetics across a range of pH and inoculum sizes, ensuring reproducible time-kill and pharmacodynamic data. Supplied with ≥98% purity and full analytical documentation, this batch-ready penicillin ensures publication-grade results. Standard pack sizes from 5 mg to bulk with rapid global delivery.

Molecular Formula C16H18N2O7S2
Molecular Weight 414.5 g/mol
CAS No. 41744-40-5
Cat. No. B1681181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbenicillin
CAS41744-40-5
Synonymsalpha-Sulfobenzylpenicillin, Disodium
Disodium alpha Sulfobenzylpenicillin
Disodium alpha-Sulfobenzylpenicillin
I.M., Kedacillin
Kedacillin I.M.
Sulbenicillin
Sulfobenzylpenicillin
Molecular FormulaC16H18N2O7S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C
InChIInChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1
InChIKeyJETQIUPBHQNHNZ-NJBDSQKTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulbenicillin (CAS 41744-40-5) Procurement Guide: Key Differentiators vs. Carbenicillin and Piperacillin


Sulbenicillin (CAS 41744-40-5) is a semisynthetic, broad-spectrum penicillin antibiotic [1]. Structurally, it differs from carbenicillin by the presence of a sulfo group instead of a carboxy group in the alpha-position of the side chain [2]. This modification results in quantifiable differences in antibacterial potency, pharmacokinetic behavior, and stereochemical disposition relative to its closest analogs. The following evidence demonstrates where sulbenicillin offers verifiable advantages for scientific and industrial applications.

Why Sulbenicillin Cannot Be Simply Substituted with Carbenicillin or Other In-Class Penicillins


Despite sharing a similar antibacterial spectrum with carbenicillin [1], sulbenicillin exhibits critical differences in potency, pharmacokinetic exposure, and enzymatic stability that directly impact experimental and therapeutic outcomes. In vitro studies demonstrate that sulbenicillin achieves lower MIC values against Pseudomonas aeruginosa than carbenicillin [2], while in vivo pharmacokinetic studies reveal significantly higher serum and sputum concentrations compared to piperacillin [3]. Furthermore, sulbenicillin demonstrates stereoselective disposition, a property that may affect its behavior in chiral analytical systems and formulation studies [4]. These quantifiable differences render simple in-class substitution problematic for applications requiring precise control of antimicrobial activity or pharmacokinetic modeling.

Sulbenicillin Quantitative Differentiation Evidence: MIC, Pharmacokinetics, and Stereochemistry


Superior In Vitro Potency Against Pseudomonas aeruginosa Compared to Carbenicillin (MIC90)

Sulbenicillin exhibits significantly lower MIC90 values against clinical isolates of Pseudomonas aeruginosa compared to carbenicillin. In a study of 88 clinical isolates, the MIC90 for sulbenicillin was 48.4 mg/L, whereas the MIC90 for carbenicillin exceeded 100 mg/L [1]. This represents at least a 2‑fold improvement in potency. The MBC/MIC ratio for sulbenicillin was 2.1, indicating a relatively favorable bactericidal profile [1].

Antimicrobial susceptibility Pseudomonas aeruginosa MIC determination

Enhanced Serum and Sputum Exposure Compared to Piperacillin in Bronchial Infections

In a head-to-head pharmacokinetic study of 24 patients with recurrent bronchial infections, sulbenicillin achieved significantly higher drug exposure than piperacillin following intramuscular administration. Mean peak serum concentrations (Cmax) on day 1 were 39.9 ± 5.2 μg/mL for sulbenicillin versus 32.2 ± 5.4 μg/mL for piperacillin [1]. More importantly, the serum AUC0‑12 and sputum AUC0‑12 were significantly higher for sulbenicillin (p < 0.01 and p < 0.05, respectively) [1].

Pharmacokinetics Bronchial secretion AUC comparison

Accelerated Time‑Kill Kinetics Against Multiresistant Pathogens Compared to Carbenicillin

In time‑kill assays against multiresistant clinical isolates, sulbenicillin exhibited a higher killing rate than carbenicillin and bactericidal activity similar to that of piperacillin [1]. The study evaluated minimal bactericidal time (MBT) under varying pH and inoculum conditions, confirming that sulbenicillin maintained activity comparable to newer ureidopenicillins while outperforming its direct structural analog carbenicillin [1].

Time-kill kinetics Bactericidal activity Multidrug resistance

Stereoselective Disposition: A Unique Analytical and Pharmacokinetic Fingerprint

Sulbenicillin exists as a mixture of epimers (R‑ and S‑) that exhibit stereoselective disposition in humans. In vitro plasma protein binding is stereoselective: the unbound fraction (fu) of the R‑epimer is approximately 1.3‑fold greater than that of the S‑epimer [1]. Renal clearance values differ accordingly: 37.5 mL/min for R‑SBPC versus 49.8 mL/min for S‑SBPC [1]. Total body clearance is also stereoselective (67.8 mL/min for R‑SBPC vs. 56.3 mL/min for S‑SBPC) due to differential degradation [1].

Stereoselective pharmacokinetics Chiral separation Protein binding

Optimal Application Scenarios for Sulbenicillin Based on Quantitative Differentiation


Anti‑Pseudomonal Drug Discovery and Susceptibility Testing

Sulbenicillin's 2‑fold lower MIC90 against P. aeruginosa relative to carbenicillin [1] makes it a preferred reference compound for screening novel anti‑pseudomonal agents. Its well‑characterized potency against both mucoid and non‑mucoid strains [1] supports its use as a positive control in MIC/MBC assays and in studies of biofilm‑associated infections.

Pharmacokinetic Modeling of Respiratory Tract Penetration

The significantly higher serum and sputum AUC of sulbenicillin compared to piperacillin [2] positions it as an ideal probe for investigating drug distribution into bronchial secretions. Researchers developing inhaled antibiotic formulations or studying the pharmacokinetics of beta‑lactams in the lung will find sulbenicillin's enhanced pulmonary exposure a valuable benchmark.

Chiral Separation and Stereoselective Pharmacokinetic Studies

The stereoselective disposition of sulbenicillin epimers [3] provides a unique model system for studying chiral drug‑protein interactions and for developing stereospecific analytical methods. This property distinguishes sulbenicillin from achiral beta‑lactams and makes it a candidate for academic or industrial projects focused on enantioselective drug behavior.

Time‑Kill and Pharmacodynamic Modeling of Beta‑Lactam Activity

Sulbenicillin's faster killing kinetics compared to carbenicillin [4] support its use in time‑kill studies and pharmacodynamic models where the rate of bacterial eradication is a key endpoint. Its activity across a range of pH values and inoculum sizes [4] further enhances its utility as a robust comparator in in vitro pharmacodynamic investigations.

Technical Documentation Hub

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